molecular formula C6H7BrN2 B109546 5-Amino-3-bromo-2-methylpyridine CAS No. 186593-43-1

5-Amino-3-bromo-2-methylpyridine

Cat. No.: B109546
CAS No.: 186593-43-1
M. Wt: 187.04 g/mol
InChI Key: UCLLYIVDXZGQSZ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Safety and Hazards

The safety data sheet for 5-Amino-3-bromo-2-methylpyridine indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of various pyridine-based drugs , suggesting that its targets could be diverse depending on the specific drug it is incorporated into.

Mode of Action

As a brominated aromatic amine reagent, it may interact with its targets through mechanisms such as hydrogen bonding or ionic interactions

Biochemical Pathways

Given its potential use in drug synthesis , it could potentially affect a wide range of pathways depending on the specific drug it is part of.

Result of Action

As a chemical intermediate, its effects would largely depend on the specific drug it is incorporated into .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-bromo-2-methylpyridine. For instance, exposure to moist air or water could potentially affect its stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-3-bromo-2-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction. The process involves the following steps:

    Bromination: 2-Amino-3-methylpyridine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reagent concentrations. This ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyridines: Various substituted pyridine derivatives can be formed depending on the reagents used in the substitution reactions.

    Oxidized or Reduced Derivatives: Different oxidation states of the amino group can lead to the formation of imines or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-3-methylpyridine
  • 5-Bromo-2-chloro-3-methylpyridine
  • 2-Amino-5-chloropyridine

Uniqueness

5-Amino-3-bromo-2-methylpyridine is unique due to the simultaneous presence of an amino group, a bromine atom, and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLYIVDXZGQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594049
Record name 5-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-43-1
Record name 5-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-bromo-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methyl-5-nitropyridine (2.3 g, 10.5 mmol) in EtOH (20 mL) was added water (40 mL), NH4Cl (2.25 g, 42 mmol) and iron powder (2.94 g, 52.5 mmol). The mixture was stirred at 75° C. for 2 hours. After the reaction mixture was cooled to room temperature, it was filtered through a celite pad. Organic solvent was removed under reduced pressure, and it was extracted with CH2Cl2 (3×30 mL). The combined organic layer was dried over Na2SO4, and solvent was removed to give an off-white solid (1.52 g, 77%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.94 g
Type
catalyst
Reaction Step One
Name
Yield
77%

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